

Commercial Suppliers of Artemisinin-d4 for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	Artemisinin-d4					
Cat. No.:	B15145534	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of **Artemisinin-d4**, a deuterated analog of the potent antimalarial compound artemisinin. This stable isotopelabeled compound is a crucial tool for researchers in various fields, including pharmacology, drug metabolism, and clinical diagnostics, primarily serving as an internal standard for mass spectrometry-based quantification of artemisinin and its derivatives.

Commercial Availability and Product Specifications

Artemisinin-d4 is a specialized chemical available from a limited number of commercial suppliers. The primary source identified is LGC Standards, which incorporates Toronto Research Chemicals (TRC), a well-established provider of complex organic molecules. Other suppliers may distribute the TRC product. While readily available, it is often a custom synthesis product, meaning that pricing and lead times may vary and require a direct inquiry.

Below is a summary of the available quantitative data for **Artemisinin-d4** and related deuterated analogs from various suppliers. It is important to note that for custom synthesis products, detailed specifications such as purity and isotopic enrichment are typically provided in the Certificate of Analysis (CoA) upon purchase.



Product Name	Supplier	Catalog Number	Molecul ar Formula	Molecul ar Weight (g/mol)	Purity	Isotopic Enrichm ent	Format
Artemisin in-d4	LGC Standard s (TRC)	TRC- A777503	C15D4H18 O5	286.357	Custom Synthesi s	Custom Synthesi s	Neat Solid
Artesunat e-d4	Cayman Chemical	1316753- 15-7	C19H24D4 O8	388.5	≥98%	≥99% deuterate d forms (d₁-d₄)	Solid
Artemisin in-d3	Cayman Chemical	25359	С15H19D3 О5	285.4	≥98%	Not Specified	Solid
[13C,2H4]- Dihydroa rtemisinin	Alsachim	C877	¹³ CC14H2 0D4O5	289.35	Min. 95%	Min. 99% ¹³ C, 98% ² H	Solid

Experimental Protocols: Quantification of Artemisinin using Artemisinin-d4 as an Internal Standard

Artemisinin-d4 is predominantly used as an internal standard in liquid chromatographytandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of artemisinin in biological matrices such as plasma and serum. The following is a representative experimental protocol synthesized from established methodologies.

Sample Preparation (Plasma)

Protein Precipitation: To 100 μL of plasma, add 10 μL of Artemisinin-d4 internal standard solution (concentration to be optimized based on the expected analyte concentration range).
 Add 300 μL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.



Liquid-Liquid Extraction: Alternatively, to 100 μL of plasma with internal standard, add 500 μL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and ethyl acetate). Vortex vigorously for 2 minutes and centrifuge. Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.

LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μm particle size) is commonly used.
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical. The gradient program should be optimized to ensure good separation of artemisinin from matrix components.
 - Flow Rate: 0.3 0.5 mL/min.
 - Injection Volume: 5 10 μL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred.
 - Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both artemisinin and **Artemisinin-d4**. The exact m/z values will depend on the adduct formed (e.g., [M+NH₄]⁺ or [M+H]⁺).
 - Artemisinin: The ammoniated adduct [M+NH₄]⁺ at m/z 300.2 is often monitored, with a characteristic product ion at m/z 255.2.
 - **Artemisinin-d4**: The corresponding ammoniated adduct would be at m/z 304.2, with a product ion also showing a +4 Da shift.
 - Data Analysis: The concentration of artemisinin in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration

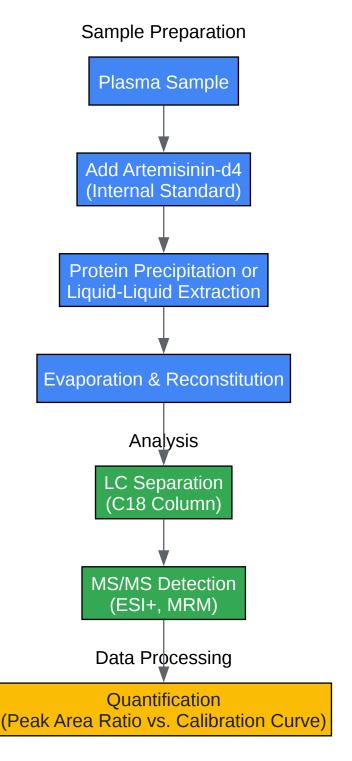


curve prepared with known concentrations of artemisinin and a constant concentration of **Artemisinin-d4**.

Experimental Workflow Diagram



LC-MS/MS Workflow for Artemisinin Quantification



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LC-MS/MS workflow for the quantification of artemisinin using Artemisinin-d4.



Signaling Pathways

Artemisinin and its derivatives have been shown to exert anticancer effects by modulating various signaling pathways. One of the most consistently reported targets is the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and growth.

Artemisinin has been demonstrated to inhibit the phosphorylation of key proteins in this pathway, leading to the downstream effects of apoptosis and reduced cell migration and invasion in cancer cells.

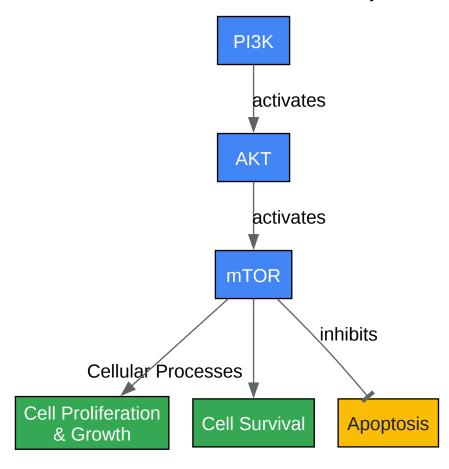
Artemisinin's Inhibitory Effect on the PI3K/AKT/mTOR Signaling Pathway



Artemisinin's Effect on PI3K/AKT/mTOR Pathway



PI3K/AKT/mTOR Pathway



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Artemisinin inhibits the PI3K/AKT/mTOR signaling pathway, promoting apoptosis.

To cite this document: BenchChem. [Commercial Suppliers of Artemisinin-d4 for Research: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15145534#commercial-suppliers-of-artemisinin-d4-for-research]



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